2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride
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Overview
Description
2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O and a molecular weight of 293.24 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride typically involves the reaction of 2-(2-Piperidin-1-ylethoxy)aniline with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different aniline derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving cell signaling and receptor interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride include:
- 2-(2-Piperidin-1-ylethoxy)aniline
- 2-(2-Piperidin-1-ylethoxy)benzene
- 2-(2-Piperidin-1-ylethoxy)phenol
Uniqueness
What sets this compound apart from similar compounds is its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain research and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;;/h2-3,6-7H,1,4-5,8-11,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPPOLDBCSQQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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